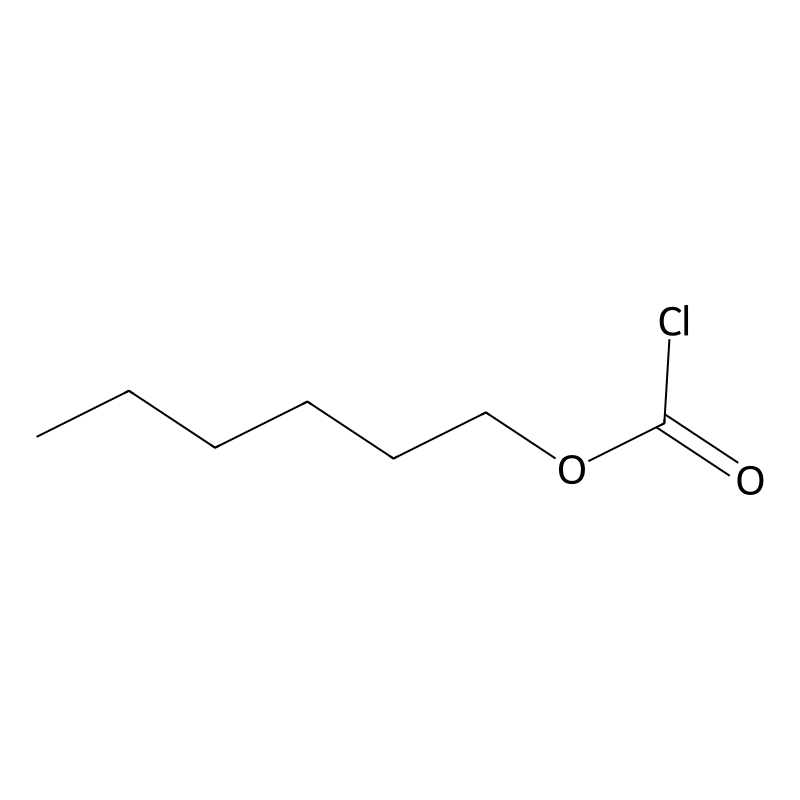Hexyl chloroformate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Hexyl chloroformate is an organic compound with the chemical formula C₇H₁₃ClO₂. It is classified as a chloroformate, which is a type of acyl halide. This compound appears as a colorless to yellow liquid with a pungent odor and is known for its reactivity, particularly with water and alcohols. Hexyl chloroformate is primarily used in organic synthesis, especially for the formation of esters and carbamates .
Hexyl chloroformate is a hazardous compound with the following safety concerns:
- Toxicity: It is highly toxic if swallowed, inhaled, or absorbed through the skin.
- Flammability: It is a combustible liquid with a flash point of 62 °C.
- Corrosivity: It causes severe skin burns and eye damage.
- Reactivity: It may react violently with water and strong bases [].
Safety Precautions:
- Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator when handling hexyl chloroformate.
- Work in a well-ventilated fume hood.
- Store in a cool, dry place away from heat, ignition sources, and incompatible materials [].
- Properly dispose of waste according to local regulations.
Derivatization in Analytical Chemistry
Derivatization is a technique in analytical chemistry that modifies a molecule to improve its properties for analysis. Hexyl chloroformate acts as a derivatizing agent by reacting with specific functional groups in target molecules, making them more readily detectable or separable using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
For example, studies have utilized hexyl chloroformate for the derivatization of:
- Sarcosine and N-ethylglycine in urine and urinary sediments: This research employed Solid-Phase Microextraction (SPME) coupled with GC-MS to analyze these biomarkers in the context of diseases like prostate cancer. [Source: Determination of sarcosine and N-ethylglycine in urine and urinary sediments by solid-phase microextraction and fast GC-MS analysis, Journal of Chromatography A, Volume 1111, Issue 1, 2006, ]
- Benzoylecgonine in urine: This study utilized GC-quadrupole ion trap mass spectrometry to detect benzoylecgonine, a metabolite of cocaine, in urine samples. [Source: Determination of benzoylecgonine in urine by GC-quadrupole ion trap mass spectrometry, Journal of Chromatography A, Volume 1073, Issues 1-2, 2005, ]
Hexyl chloroformate undergoes several notable reactions:
- Hydrolysis: In the presence of water, hexyl chloroformate hydrolyzes rapidly to produce hexanol and hydrochloric acid. This reaction can be violent and is exothermic, releasing heat .
- Reaction with Alcohols: It reacts readily with alcohols to form esters. For example, when reacted with hexanol, it produces hexyl hexanoate .
- Friedel-Crafts Acylation: Hexyl chloroformate can participate in Friedel-Crafts acylation reactions in the presence of Lewis acids, leading to the formation of aryl ketones .
- Reactivity with Nucleophiles: The compound reacts with nucleophiles such as Grignard reagents and organocadmium reagents to form ketones and alcohols .
Hexyl chloroformate can be synthesized through several methods:
- Reaction of Hexanol with Phosgene: The most common method involves reacting hexanol with phosgene (carbonyl dichloride). This reaction produces hexyl chloroformate along with hydrochloric acid as a byproduct.
- Use of Thionyl Chloride: Another method involves treating hexanoic acid with thionyl chloride, followed by subsequent reactions to yield hexyl chloroformate .
- Carbonylation of Halides: Hexyl bromide can be carbonylated using carbon monoxide in the presence of a suitable catalyst to produce hexyl chloroformate .
Hexyl chloroformate has various applications in organic chemistry:
- Synthesis of Esters: It is frequently used for synthesizing esters from alcohols.
- Protecting Group: In organic synthesis, it serves as a protecting group for amines and alcohols during multi-step reactions.
- Pharmaceutical Intermediates: It is utilized in the production of pharmaceutical compounds where acylation reactions are required .
Interaction studies involving hexyl chloroformate focus primarily on its reactivity rather than specific biological interactions. Notable points include:
- Reactivity with Metals: Hexyl chloroformate reacts vigorously with metals such as zinc and aluminum, producing flammable hydrogen gas. This necessitates careful handling to avoid hazardous situations .
- Compatibility with Organic Solvents: The compound is incompatible with protic solvents and can react violently with ethers and certain organic materials .
Similar Compounds: Comparison
Hexyl chloroformate shares similarities with other chloroformates but exhibits unique properties:
| Compound | Molecular Formula | Key Characteristics |
|---|---|---|
| Benzyl Chloroformate | C₈H₇ClO₂ | Colorless liquid; used in synthesizing benzoyl derivatives |
| Ethyl Chloroformate | C₄H₅ClO₂ | Colorless liquid; commonly used for ester synthesis |
| 2-Ethylhexyl Chloroformate | C₈H₁₅ClO₂ | Similar reactivity; used in similar applications |
Hexyl chloroformate's uniqueness lies in its specific chain length (hexane) which influences its physical properties and reactivity compared to shorter or longer-chain counterparts like ethyl or 2-ethylhexyl chloroformates .
Color/Form
XLogP3
Boiling Point
Density
UNII
GHS Hazard Statements
H301 (51.9%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (51.9%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (94.94%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (48.1%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (51.9%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H411 (41.77%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms



Corrosive;Acute Toxic;Environmental Hazard
Impurities
Other CAS
Wikipedia
Methods of Manufacturing
General Manufacturing Information
Most chloroformate production is used captively and production figures are not available /Chloroformic esters/








